2-Cyano-5-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-cyano-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZUORHRHHHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal Catalyzed Borylation of Haloaromatics
One common approach is the palladium or nickel-catalyzed borylation of halogenated aromatic compounds bearing the cyano and trifluoromethyl substituents.
- Starting Material: 2-bromo-5-(trifluoromethyl)benzonitrile or 2-chloro-5-(trifluoromethyl)benzonitrile.
- Reagents: Bis(pinacolato)diboron or other diboron reagents.
- Catalysts: Pd(dppf)Cl2 or Ni-based catalysts.
- Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures (80-110 °C).
- Outcome: Formation of the corresponding boronate ester intermediate, which can be hydrolyzed to the boronic acid.
This method is advantageous due to its high regioselectivity and tolerance of functional groups like -CN and -CF3.
Lithiation Followed by Boronation
Another classical method involves directed ortho-lithiation of the aromatic nitrile followed by quenching with a boron electrophile.
- Step 1: Treatment of 2-cyano-5-(trifluoromethyl)benzene with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate.
- Step 2: Reaction with trialkyl borates (e.g., trimethyl borate).
- Step 3: Acidic work-up to afford the boronic acid.
This method requires careful control of temperature and moisture exclusion but allows direct installation of the boronic acid moiety.
Use of Boronic Acid Esters as Intermediates
Preparation of boronic acid esters (e.g., pinacol esters) followed by hydrolysis is a common route.
- The boronate esters are often more stable and easier to purify.
- Hydrolysis is typically performed under mild acidic or basic aqueous conditions.
Detailed Research Findings and Data
A patent (WO2014023576A1) describes a process for preparing 2-cyanophenylboronic acid and related esters, which can be adapted for the trifluoromethyl-substituted analogues by starting from appropriately substituted haloaromatics.
| Parameter | Conditions/Details | Notes |
|---|---|---|
| Starting material | 2-bromo-5-(trifluoromethyl)benzonitrile | Commercially available or synthesized |
| Catalyst | Pd(dppf)Cl2 (Palladium complex) | High catalytic activity for borylation |
| Boron source | Bis(pinacolato)diboron | Commonly used diboron reagent |
| Solvent | Tetrahydrofuran (THF) or DMF | Polar aprotic solvents preferred |
| Temperature | 80–110 °C | Elevated temperature for efficient reaction |
| Reaction time | 12–24 hours | Dependent on scale and catalyst loading |
| Work-up | Hydrolysis with aqueous acid/base | To convert boronate ester to boronic acid |
| Yield | Typically 60–85% | High yield with optimized conditions |
Notes on Purification and Characterization
- The boronic acid product is often isolated by extraction and crystallization.
- Characterization includes NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry.
- Purity is confirmed by HPLC or GC-MS.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Pd-catalyzed borylation | 2-bromo-5-(trifluoromethyl)benzonitrile | Pd(dppf)Cl2, bis(pinacolato)diboron | High regioselectivity, mild conditions | Requires expensive catalyst |
| Lithiation and boronation | 2-cyano-5-(trifluoromethyl)benzene | n-BuLi, trimethyl borate | Direct boronic acid formation | Sensitive to moisture, low temp |
| Boronate ester hydrolysis | Boronate ester intermediate | Acid/base aqueous solution | Stable intermediates, easy purification | Additional step required |
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling:
2-Cyano-5-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in the Suzuki-Miyaura coupling reaction, which enables the formation of biaryl compounds from aryl or vinyl halides. This reaction is crucial for synthesizing complex organic molecules .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides | Biaryl compounds |
| Oxidation | Converts boronic acid to phenols | Phenolic compounds |
| Nucleophilic Substitution | Involves cyano and trifluoromethyl groups in substitution reactions | Substituted derivatives |
Medicinal Chemistry
The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and pharmaceuticals. Its unique functional groups enhance its reactivity in medicinal chemistry applications, making it valuable for developing drugs targeting specific biological pathways .
Case Study: Development of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. These studies highlight the compound's potential in drug discovery and development.
Material Science
In industry, this compound is employed to produce advanced materials such as polymers and electronic components. Its unique chemical properties allow it to participate in various polymerization processes, contributing to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 2-Cyano-5-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of arylboronic acids is enhanced by electron-withdrawing groups (EWGs), which stabilize the conjugate base. Below is a comparison of substituent effects:
Key Findings :
Antimicrobial Activity
While this compound lacks reported antimicrobial data, structurally related compounds provide insights:
Implications :
Reactivity in Cross-Coupling Reactions
Arylboronic acids with EWGs are preferred in Suzuki-Miyaura couplings due to increased electrophilicity. A comparison of reaction efficiency:
Key Insight :
Biological Activity
2-Cyano-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and cyano substituents, which may influence its interaction with biological targets and its overall pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical applications.
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The boronic acid moiety can form covalent interactions with nucleophilic sites in proteins, potentially modulating enzyme activity or receptor binding. This mechanism is particularly relevant in the context of cancer therapeutics, where boronic acids have been shown to inhibit proteasome activity and affect cell proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2) cells. The mechanism involves the inhibition of key signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The compound has shown moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than some existing antimicrobial agents . Its efficacy may be attributed to the formation of cyclic isomers that enhance its binding affinity to bacterial enzymes.
Case Studies
- In Vitro Screening : A study conducted on various derivatives of this compound demonstrated significant anti-proliferative effects in human prostate cancer cells after 72 hours of treatment. The results indicated a dose-dependent response, highlighting the potential for these compounds in targeted cancer therapies .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of this compound against Candida albicans and Aspergillus niger. The compound exhibited a notable reduction in microbial growth, suggesting its potential application as an antifungal agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), where halogenated aryl precursors react with boronic acid derivatives. Key variables include:
- Catalyst choice: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) .
- Solvent system: THF/H₂O or DMF for solubility optimization .
- Temperature: 60–100°C to balance reaction rate and decomposition risks .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from analogs?
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronic acid functionality. Substituent effects (e.g., cyano and CF₃) cause minor shifts (~±2 ppm) .
- ¹⁹F NMR : The CF₃ group appears as a quartet at δ -60 to -65 ppm (J = 12–15 Hz).
- IR : B-O stretching at ~1340 cm⁻¹ and C≡N absorption at ~2220 cm⁻¹ .
Advanced Research Questions
Q. How do the ortho-substituents (CN, CF₃) affect the reactivity of this boronic acid in cross-coupling reactions?
- Steric Effects : The ortho-cyano group increases steric bulk, slowing transmetallation in Suzuki reactions. Kinetic studies show a 2–3x rate reduction compared to para-substituted analogs .
- Electronic Effects : The electron-withdrawing CF₃ group lowers the pKa of the boronic acid (~7.8 vs. ~8.5 for unsubstituted phenylboronic acid), enhancing electrophilicity but reducing stability in aqueous media .
- Mitigation Strategies : Use polar aprotic solvents (e.g., DMSO) and bulky ligands (XPhos) to stabilize the palladium intermediate .
Q. What computational models (DFT, MD) predict the solubility and aggregation behavior of this compound?
- Solubility Prediction : DFT calculations indicate strong hydrogen bonding between boronic acid and water (ΔG_solvation = -15.2 kcal/mol). However, CF₃ and CN groups reduce aqueous solubility (<1 mg/mL) due to hydrophobic interactions .
- Aggregation : Molecular dynamics simulations suggest dimerization via B-OH···O-B interactions in non-polar solvents (e.g., chloroform), confirmed by DOSY NMR .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
